methyl (Z)-pent-2-enoate
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Overview
Description
Methyl (Z)-pent-2-enoate is an organic compound with the molecular formula C6H10O2. It is an ester derived from pent-2-enoic acid and methanol. The (Z) notation indicates the configuration of the double bond in the molecule, where the higher priority substituents on each carbon of the double bond are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (Z)-pent-2-enoate can be synthesized through various methods. One common approach is the esterification of pent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the separation and purification of the ester can be achieved through distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Pent-2-enoic acid or other oxidized derivatives.
Reduction: Pent-2-en-1-ol or other reduced alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (Z)-pent-2-enoate has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into the pharmacological properties of esters may involve this compound as a model compound.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which methyl (Z)-pent-2-enoate exerts its effects depends on the specific reaction or application. In ester hydrolysis, for example, the ester bond is cleaved by water in the presence of an acid or base catalyst, resulting in the formation of the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved in such reactions include the nucleophilic attack on the carbonyl carbon of the ester group.
Comparison with Similar Compounds
Methyl (Z)-pent-2-enoate can be compared with other similar esters, such as:
Methyl (E)-pent-2-enoate: The (E) isomer has a different configuration of the double bond, leading to different physical and chemical properties.
Ethyl (Z)-pent-2-enoate: This compound has an ethyl group instead of a methyl group, which affects its reactivity and applications.
Methyl (Z)-hex-2-enoate: This ester has a longer carbon chain, influencing its boiling point and solubility.
The uniqueness of this compound lies in its specific configuration and the resulting properties, which make it suitable for particular applications in synthesis and research.
Properties
Molecular Formula |
C6H10O2 |
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Molecular Weight |
114.14 g/mol |
IUPAC Name |
methyl (Z)-pent-2-enoate |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h4-5H,3H2,1-2H3/b5-4- |
InChI Key |
MBAHGFJTIVZLFB-PLNGDYQASA-N |
Isomeric SMILES |
CC/C=C\C(=O)OC |
Canonical SMILES |
CCC=CC(=O)OC |
Origin of Product |
United States |
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